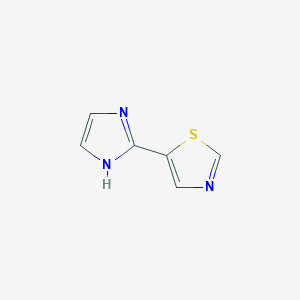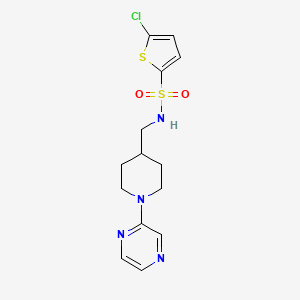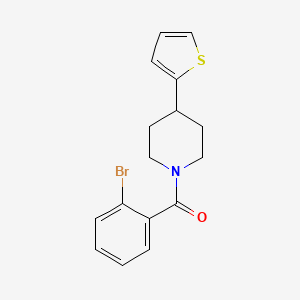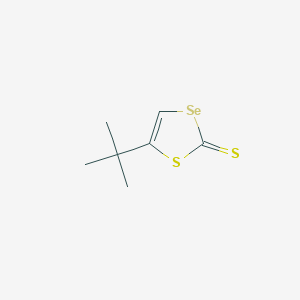
Methyl 2-(N-Methylsulfamoyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-(N-Methylsulfamoyl)acetate” is a chemical compound with the CAS Number: 291306-38-2 . Its molecular weight is 167.19 and its IUPAC name is methyl [(methylamino)sulfonyl]acetate .
Molecular Structure Analysis
The InChI code for “Methyl 2-(N-Methylsulfamoyl)acetate” is 1S/C4H9NO4S/c1-5-10(7,8)3-4(6)9-2/h5H,3H2,1-2H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“Methyl 2-(N-Methylsulfamoyl)acetate” has a predicted boiling point of 257.4±42.0 °C and a predicted density of 1.307±0.06 g/cm3 . Its pKa is predicted to be 10.31±0.40 .Wissenschaftliche Forschungsanwendungen
Carbene Reactivity and Synthesis
Methyl 2-(N-Methylsulfamoyl)acetate has been explored in research for its reactivity and synthesis applications. For instance, under specific conditions, related compounds like methyl 2,2-difluoro-2-(fluorosulfonyl)acetate exhibit efficient carbene reactivity, akin to trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate, yielding high yields of products such as difluorocyclopropane (Eusterwiemann, Martínez, & Dolbier, 2012).
Inhibiting Cyclooxygenase-2
A series of methylsulfonyl, sulfamoyl acetamides, and ethyl acetates, which includes compounds similar to Methyl 2-(N-Methylsulfamoyl)acetate, were synthesized for their biological evaluation as COX-2 inhibitors. This research highlights the potential of these compounds in inhibiting cyclooxygenase-2, an enzyme involved in inflammation and pain (Consalvi et al., 2015).
Gas Absorption and Sweetening
Studies on protic ionic liquids, including compounds like N-methyl-2-hydroxyethylammonium acetate, demonstrate their potential in CO2 capture and natural gas sweetening. The high pressure solubility of CO2 in these ionic liquids, along with their selectivity, makes them promising for environmental applications (Mattedi et al., 2011).
Antimicrobial Agents
Some novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a sulfonamide moiety, which are structurally related to Methyl 2-(N-Methylsulfamoyl)acetate, have been synthesized and evaluated as antimicrobial agents. These compounds showcase potential in combating bacterial and fungal infections (Darwish et al., 2014).
Advanced Material Synthesis
The compound's derivatives have been synthesized and characterized for their local and global chemical activities, contributing to the development of materials with specific molecular and chemical properties. This includes understanding their electrophilic and nucleophilic nature, which is crucial in material science (Gültekin et al., 2020).
Methanogenesis Research
In methanogenic consortia, derivatives of Methyl 2-(N-Methylsulfamoyl)acetate have been identified as intermediates in the metabolism of m-cresol to methane. This research provides insights into microbial pathways and carbon flow in methanogenic processes, contributing to our understanding of environmental microbiology (Roberts, Fedorak, & Hrudey, 1990).
Safety and Hazards
“Methyl 2-(N-Methylsulfamoyl)acetate” is considered hazardous. It has the signal word “Warning” and is associated with hazard statements H302, H315, H319, H335 . These statements indicate that the compound can cause harm if swallowed, causes skin and eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
methyl 2-(methylsulfamoyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO4S/c1-5-10(7,8)3-4(6)9-2/h5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDAVOAWPBXZJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2890074.png)
![(Z)-methyl 2-(6-fluoro-2-((2-iodobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2890075.png)


![N-(4-bromophenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2890079.png)

![N-(2-fluorophenyl)-4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2890081.png)
![(E)-4-(Dimethylamino)-N-[[2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]but-2-enamide](/img/structure/B2890083.png)
![Methyl 3-[2-amino-4-(trifluoromethyl)anilino]propanoate](/img/structure/B2890084.png)


![1-((2-amino-2-oxoethyl)thio)-N-(sec-butyl)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2890091.png)
![Tert-butyl 7-(5-chloropyrazine-2-carbonyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2890096.png)